![molecular formula C19H19N3O2S B2367185 2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide CAS No. 1116017-19-6](/img/structure/B2367185.png)
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical with the molecular formula C19H19N3O2S . It is related to the quinazolinone family, which has been studied for its potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, a methyl group attached to the 2-position of the quinazolinone, an oxy group linking the quinazolinone to an acetamide group, and a methylsulfanylphenyl group attached to the nitrogen of the acetamide .Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities Studies have shown that quinazolinone derivatives exhibit promising analgesic and anti-inflammatory activities. For instance, novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized and investigated for these activities, with some compounds demonstrating potency comparable to or greater than standard drugs like diclofenac sodium without significant ulcerogenic potential (Alagarsamy et al., 2015). Similarly, other studies have synthesized and evaluated 6-bromoquinazolinone derivatives for their pharmacological importance, noting their anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Antitumor Activity Quinazolinone derivatives have also been explored for their antitumor properties. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity against various cancer cell lines, suggesting their potential as lead compounds for the development of new anticancer drugs (Al-Suwaidan et al., 2016).
Antimicrobial Activity The antimicrobial potential of quinazolinone derivatives is another area of interest. For example, the novel oxazolidinone antibacterial agents U-100592 and U-100766, which are chemically related to quinazolinones, have shown significant in vitro activity against a wide range of clinically important pathogens, including strains resistant to other antimicrobials (Zurenko et al., 1996).
Neuroprotective and Antiviral Effects Research on novel anilidoquinoline derivatives indicates potential therapeutic efficacy in treating diseases like Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects (Ghosh et al., 2008).
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further investigation into its potential therapeutic applications, particularly given the known antiviral properties of related quinazolinones . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
Propriétés
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-21-17-6-4-3-5-16(17)19(22-13)24-12-18(23)20-11-14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGGLHXIVAUQOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

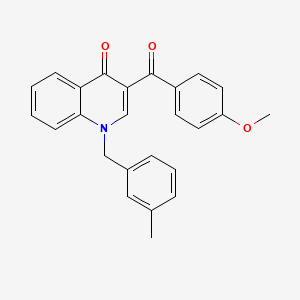
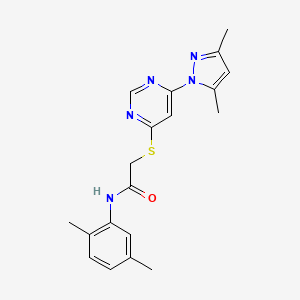
![6-Nitro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2367108.png)
![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)
![3-((5-((pyridin-3-ylmethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2367111.png)
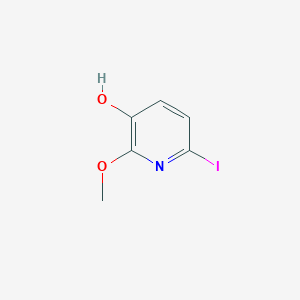
![2-[4-(4-ethoxyphenyl)-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2367113.png)
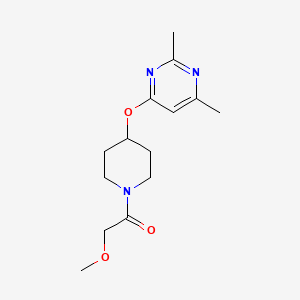

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2367118.png)
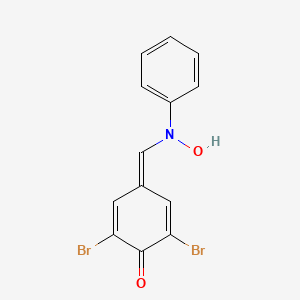
![N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2367120.png)
![2-phenyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2367122.png)
